![molecular formula C7H11NO3 B2845143 2-[(2-Methylcyclopropyl)formamido]acetic acid CAS No. 926260-43-7](/img/structure/B2845143.png)

2-[(2-Methylcyclopropyl)formamido]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

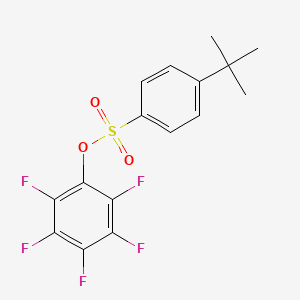

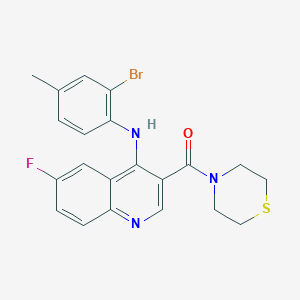

“2-[(2-Methylcyclopropyl)formamido]acetic acid” is a chemical compound with the CAS Number: 926260-43-7 . It has a molecular weight of 157.17 and its molecular formula is C7H11NO3 . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “2-[(2-Methylcyclopropyl)formamido]acetic acid” is 1S/C7H11NO3/c1-4-2-5(4)7(11)8-3-6(9)10/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“2-[(2-Methylcyclopropyl)formamido]acetic acid” is a powder at room temperature . The boiling point and other specific physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique

Chemistry of Formamide Acetals

Formamide acetals, including compounds similar to 2-[(2-Methylcyclopropyl)formamido]acetic acid, are involved in a range of chemical reactions. They are used as alkylating agents in synthesizing esters from acids, ethers, and thioethers from phenols, and in the alkylation of active methines. They also act as formylating agents in synthesizing enamines and amidines, and can convert α-hydroxycarboxylic acids to alkenes and trans-vic-diols to epoxides. These reactions generally proceed under mild conditions with high yields, making these reagents valuable in synthetic chemistry (Abdulla & Brinkmeyer, 1979).

Synthesis of Novel Compounds

In a study, 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, a compound structurally related to 2-[(2-Methylcyclopropyl)formamido]acetic acid, underwent a one-pot reaction with primary amines and alkyl isocyanides under Ugi conditions. This led to the synthesis of a series of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, showcasing the potential of these compounds in creating new chemical entities (Ghandi, Zarezadeh, & Taheri, 2010).

Study of Thermodynamic Properties

The enthalpies of solution of tetramethyl-bis-urea, a drug, in various solvents, including formamide, were measured, indicating the importance of studying the interactions of compounds like 2-[(2-Methylcyclopropyl)formamido]acetic acid with different solvents to understand their thermodynamic properties and potential applications (Ivanov, Abrosimov, & Smirnov, 2007).

Application in Organic Synthesis

Research has shown that compounds related to 2-[(2-Methylcyclopropyl)formamido]acetic acid can be used in organic synthesis, such as in the formylation of amino acids with acetic formic anhydride, leading to the formation of N-formylamino acids. This highlights the potential of these compounds in the synthesis of complex organic molecules (Muramatsu, Murakami, Yoneda, & Hagitani, 1965).

Asymmetric Catalytic Processes

A study demonstrated the use of monodentate phosphoramidites as chiral ligands in the rhodium-catalyzed asymmetric hydrogenation of N-formyl dehydroamino esters. This research is significant in the context of using 2-[(2-Methylcyclopropyl)formamido]acetic acid and related compounds in asymmetric synthesis, which is crucial in producing enantiomerically pure pharmaceuticals (Panella et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(2-methylcyclopropanecarbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-2-5(4)7(11)8-3-6(9)10/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARNMFDSVDPUCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methylcyclopropyl)formamido]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide](/img/structure/B2845062.png)

![N-(4-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2845066.png)

![1-{[1,1'-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol](/img/structure/B2845067.png)

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845068.png)

![4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2845070.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2845072.png)

![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2845073.png)

![7-chloro-N-(2-cyclohex-1-en-1-ylethyl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2845080.png)